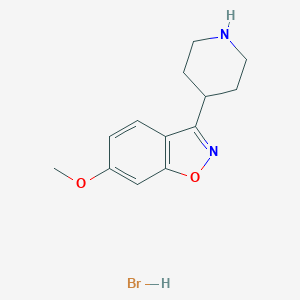

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide

Descripción general

Descripción

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound with a complex structure that includes a benzisoxazole ring, a piperidine ring, and a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of an appropriate o-nitrophenyl derivative.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline Derivatives: Compounds like quinoline, 6-methoxy-3-(4-piperidinyl)- share structural similarities.

Benzisoxazole Derivatives: Other benzisoxazole compounds with different substituents can be compared.

Uniqueness

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide (CAS Number: 84163-17-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This benzisoxazole derivative is characterized by a methoxy group and a piperidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

- Appearance : Off-white solid

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of psychiatric disorders.

1. Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to this compound. For instance, derivatives synthesized from similar structures were tested against various cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity against HeLa (cervical cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HeLa | 15 |

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HT-29 | 12 |

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | MCF-7 | 10 |

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HepG-2 | 14 |

2. Analgesic Properties

The compound has shown potential as an analgesic agent. Research indicates that similar benzisoxazole derivatives exhibit pain-relieving properties through their action on central nervous system pathways . These effects are likely mediated by inhibition of specific pain pathways involving neurotransmitters such as serotonin and norepinephrine.

Case Study 1: Anticancer Activity

A series of studies focused on synthesizing novel derivatives based on the benzisoxazole structure demonstrated that modifications at the N-terminal significantly influenced antiproliferative activity. The study highlighted that compounds with specific heterocyclic substitutions exhibited enhanced activity against various carcinoma cells .

Case Study 2: Pain Management

In a clinical setting, derivatives of benzisoxazoles, including those structurally related to this compound, were evaluated for their efficacy in managing chronic pain conditions. Patients reported significant reductions in pain scores when treated with these compounds compared to placebo groups .

Propiedades

IUPAC Name |

6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLJSLRWXLGBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517445 | |

| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-17-7 | |

| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.